ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate
Description
Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate is a tetrahydropyridine derivative featuring a benzyloxy-substituted phenyl ring, a cyano group at position 3, and a sulfanylacetate side chain. The 6-oxo group in the tetrahydropyridine ring confers partial saturation, distinguishing it from fully aromatic pyridine analogs. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-2-28-22(27)15-30-23-20(13-24)19(12-21(26)25-23)17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-11,19H,2,12,14-15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECTYNWEDBHKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions to form the benzyloxyphenyl compound.
Introduction of the cyano group: The benzyloxyphenyl intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.
Formation of the tetrahydropyridinyl ring: The cyano-substituted benzyloxyphenyl compound undergoes cyclization with a suitable diene or dienophile to form the tetrahydropyridinyl ring.
Introduction of the sulfanyl acetate group: The final step involves the reaction of the tetrahydropyridinyl compound with ethyl bromoacetate in the presence of a base to introduce the sulfanyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or cyano groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed analysis based on the closest analog identified in the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Saturation and Ring Flexibility :
- The target compound’s 1,4,5,6-tetrahydropyridine core introduces greater conformational flexibility compared to the 1,4-dihydropyridine analog, which may influence binding to rigid enzyme active sites .
Substituent Effects: The 4-(benzyloxy)phenyl group in the target compound enhances lipophilicity compared to the 2-chlorophenyl group in the analog. Benzyloxy groups are known to improve membrane permeability but may reduce metabolic stability due to susceptibility to oxidative cleavage .
Functional Group Diversity: The analog’s 2-methoxyphenyl carbamoyl group at position 5 adds hydrogen-bond acceptor/donor capacity, absent in the target compound. This difference suggests divergent biological targets; carbamoyl groups often mediate interactions with proteases or kinases .
Hypothetical Pharmacological Implications
- Target Selectivity : The absence of a carbamoyl group in the target compound might reduce off-target interactions with carboxylesterases or proteases.
Biological Activity
Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The structural integrity of the compound is crucial for its biological activity; thus, understanding its molecular configuration aids in predicting its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the tetrahydropyridine framework exhibit notable antimicrobial properties. For instance, compounds containing the thiazolidine moiety have shown effectiveness against various bacterial strains and fungi. This compound has been evaluated for its ability to inhibit microbial growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .
Antitumor Activity
Several studies have highlighted the potential antitumor effects of this compound. The presence of the benzyloxy and cyano groups enhances its ability to interact with cellular targets involved in tumor progression. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes within microbial cells or cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for its antitumor activity.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cytotoxic effects.
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies that document the efficacy of this compound:
| Study | Findings |
|---|---|
| El-Azab et al., 2013 | Demonstrated anticonvulsant properties through modulation of neurotransmitter release. |
| Pandey et al., 2009 | Reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Al-Majidi & Al-Khuzaie, 2015 | Showed promising antitumor activity in various cancer cell lines with IC50 values indicating potent effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
